molecular formula C14H18N2 B3362550 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile CAS No. 1000931-95-2

4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

Cat. No. B3362550
CAS RN: 1000931-95-2
M. Wt: 214.31 g/mol
InChI Key: CSHDBZOBKRBPGW-UHFFFAOYSA-N
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Description

“4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile” consists of 14 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The exact structure is not provided in the search results.

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile are currently unknown. This compound is a unique chemical used in early discovery research

Biochemical Pathways

As a unique chemical used in proteomics research , it may influence a variety of biochemical processes

Result of Action

The molecular and cellular effects of 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile’s action are currently unknown. As it is a compound used in early discovery research , its effects at the molecular and cellular levels are subjects of ongoing investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity. For instance, this compound is recommended to be stored at room temperature , suggesting that temperature could influence its stability.

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDBZOBKRBPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245400
Record name 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

CAS RN

1000931-95-2
Record name 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000931-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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